Thymine glycol

Description

This compound is a hydroxypyrimidine. It derives from a thymine.

Properties

IUPAC Name |

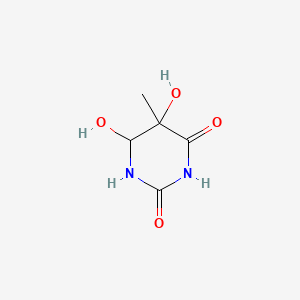

5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKSGXOLJNWRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317323 |

Source

|

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-56-8 |

Source

|

| Record name | Thymine glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Thymine Glycol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of thymine (B56734) glycol, a critical DNA lesion resulting from oxidative damage.

Chemical Structure and Isomerism

Thymine glycol, systematically named 5,6-dihydroxy-5,6-dihydrothymine, is a primary and stable product of thymine oxidation in a biological environment.[1][2] Its formation disrupts the planarity of the thymine ring, leading to significant structural distortions in the DNA double helix.[3] The chemical formula for this compound is C₅H₈N₂O₄, and it has a molar mass of 160.129 g·mol⁻¹.[2]

The saturation of the 5,6-double bond of the pyrimidine (B1678525) ring introduces chirality at the C5 and C6 carbons. Consequently, this compound can exist as four distinct stereoisomers: cis-(5R,6S), cis-(5S,6R), trans-(5R,6R), and trans-(5S,6S).[4] The cis isomers are the predominant forms found in DNA.[5] The specific stereoisomer can influence its biological processing, including recognition and excision by DNA repair enzymes.

References

- 1. HPLC isolation and mass spectrometric characterization of two isomers of thymine glycols in oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thymidine Glycol Oligonucleotide Modification [biosyn.com]

- 4. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Thymine Glycol Formation by Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a critical factor in the etiology of numerous diseases, including cancer and neurodegenerative disorders. A primary consequence of oxidative stress is damage to DNA, with thymine (B56734) glycol (Tg) being one of the most common and significant lesions. This technical guide provides a comprehensive overview of the mechanisms underlying thymine glycol formation, its detection, and its repair. We delve into the chemical reactions initiated by reactive oxygen species (ROS), detail the cellular repair pathways, and present current methodologies for the quantification and study of this DNA adduct. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the pathways of oxidative DNA damage.

Introduction to this compound

This compound (5,6-dihydroxy-5,6-dihydrothymine) is a major product of oxidative damage to the thymine base in DNA.[1][2][3] It is formed by the saturation of the 5,6-double bond of thymine, which distorts the DNA helix and can block the progression of DNA polymerases, thus representing a cytotoxic lesion.[3][4] The formation of this compound is a continuous process resulting from both endogenous metabolic byproducts and exogenous sources of oxidative stress, such as ionizing radiation.[1][2] It is estimated that approximately 300 this compound lesions are formed per cell per day in humans.[1]

The Chemistry of this compound Formation

The formation of this compound is primarily driven by the attack of reactive oxygen species (ROS) on the thymine base. The most reactive of these is the hydroxyl radical (•OH).

The Fenton Reaction: A Major Source of Hydroxyl Radicals

The Fenton reaction is a key source of hydroxyl radicals in biological systems. It involves the reaction of hydrogen peroxide (H₂O₂) with a transition metal, typically iron(II), to produce a hydroxyl radical and a hydroxide (B78521) ion.

-

Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Mechanism of Hydroxyl Radical Attack on Thymine

The hydroxyl radical readily adds to the C5-C6 double bond of the thymine ring. This addition can occur at either the C5 or C6 position, leading to the formation of a thymine radical intermediate. Subsequent oxidation and reaction with water result in the formation of this compound.[5]

The reaction of the hydroxyl radical with thymine produces two main stereoisomers of this compound: cis-5,6-dihydroxy-5,6-dihydrothymine and trans-5,6-dihydroxy-5,6-dihydrothymine. In DNA, the cis isomers are predominant.[2][6]

Cellular Repair of this compound: The Base Excision Repair Pathway

The primary mechanism for the repair of this compound lesions in DNA is the Base Excision Repair (BER) pathway.[1][7] BER is a multi-step process involving a series of specialized enzymes.

Key Enzymes in this compound Repair

-

DNA Glycosylases: The first step in BER is the recognition and excision of the damaged base by a DNA glycosylase. For this compound, the primary enzymes are NTHL1 (Endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1).[6] These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

AP Endonuclease 1 (APE1): Following the removal of the damaged base, APE1 incises the phosphodiester backbone 5' to the AP site.

-

DNA Polymerase β (Pol β): Pol β removes the 5'-deoxyribose phosphate (B84403) (dRP) residue and fills the single-nucleotide gap.

-

DNA Ligase III (LIG3) and XRCC1: The final step is the sealing of the nick in the DNA backbone by a complex of DNA Ligase III and X-ray repair cross-complementing protein 1 (XRCC1).

Stereoselectivity of Repair Enzymes

The DNA glycosylases involved in this compound repair exhibit stereoselectivity. For instance, E. coli Endonuclease III shows a preference for the (5S,6R) stereoisomer, while Endonuclease VIII prefers the (5R,6S) counterpart.[6] This stereoselectivity ensures the efficient removal of different this compound isomers from the genome.

Signaling Pathways Activated by this compound

The presence of oxidative DNA damage, including this compound, triggers a complex signaling network known as the DNA Damage Response (DDR). The master regulators of this response are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Role of ATM and ATR

ATM is primarily activated by double-strand breaks, but also responds to oxidative stress.[8] ATR is activated by single-stranded DNA regions, which can arise at stalled replication forks caused by lesions like this compound.[9][10] Once activated, ATM and ATR phosphorylate a multitude of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[8][10] Downstream effectors include the checkpoint kinases Chk1 and Chk2.[8][10]

PARP1 in DNA Damage Sensing and Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of DNA single-strand breaks, which are intermediates in the BER pathway.[11][12][13][14] Upon binding to a DNA break, PARP1 becomes catalytically activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This PARylation serves to recruit other DNA repair factors, including XRCC1, to the site of damage.[11][12]

Quantitative Data on this compound Formation and Repair

The following tables summarize quantitative data related to the formation and repair of this compound.

| Oxidizing Agent | Yield of this compound (lesions per 10⁶ DNA bases per Gy) | Reference |

| γ-irradiation (in vitro) | 0.022 | [15] |

| Crystalline Silica (B1680970) (in vitro) | Variable, sample-dependent | [16] |

| Cu(II)/Ascorbate/H₂O₂ | High yield, concentration-dependent | [17][18] |

Table 1: Yield of this compound from Various Oxidizing Agents.

| Enzyme | Substrate (Stereoisomer) | k_cat (min⁻¹) | K_M (nM) | k_cat/K_M (min⁻¹nM⁻¹) | Reference |

| E. coli Endo III | (5S,6R)-Tg | 2.6 ± 0.2 | 0.6 ± 0.1 | 4.3 | [6] |

| E. coli Endo III | (5R,6S)-Tg | 0.08 ± 0.01 | 1.1 ± 0.3 | 0.07 | [6] |

| E. coli Endo VIII | (5S,6R)-Tg | 0.14 ± 0.01 | 0.4 ± 0.1 | 0.35 | [6] |

| E. coli Endo VIII | (5R,6S)-Tg | 1.5 ± 0.1 | 0.3 ± 0.1 | 5.0 | [6] |

| mNTH1 (mouse) | (5S,6R)-Tg | 0.11 ± 0.01 | 1.3 ± 0.3 | 0.08 | [6] |

| mNTH1 (mouse) | (5R,6S)-Tg | 0.45 ± 0.03 | 0.5 ± 0.1 | 0.9 | [6] |

| mNEIL1 (mouse) | (5S,6R)-Tg | 0.23 ± 0.02 | 1.0 ± 0.3 | 0.23 | [6] |

| mNEIL1 (mouse) | (5R,6S)-Tg | 0.28 ± 0.02 | 0.7 ± 0.2 | 0.4 | [6] |

Table 2: Kinetic Parameters of DNA Glycosylases for this compound Excision.

Experimental Protocols for this compound Analysis

Accurate detection and quantification of this compound are crucial for studying oxidative DNA damage. Several methods are commonly employed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of this compound.

Methodology:

-

DNA Isolation and Hydrolysis: Isolate DNA from the sample of interest. Hydrolyze the DNA to release the individual bases, typically using formic acid.

-

Derivatization: The polar hydroxyl groups of this compound make it non-volatile. Therefore, derivatization is necessary to convert it into a volatile compound suitable for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for identification and quantification. Use of an isotopically labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is essential for accurate quantification.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is another sensitive method for the detection of this compound.

Methodology:

-

DNA Isolation and Enzymatic Digestion: Isolate DNA and digest it to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

HPLC Separation: Inject the digested sample onto an HPLC system equipped with a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol).

-

Electrochemical Detection: The eluent from the HPLC column passes through an electrochemical detector. This compound is an electroactive compound and can be detected by applying a specific potential.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an extremely sensitive method for detecting DNA adducts, including this compound.[19][20][21]

Methodology:

-

DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[20]

-

Enrichment of Adducts: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.[20]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[20]

-

Separation and Detection: Separate the ³²P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[19][20] Detect and quantify the adducts by autoradiography or phosphorimaging.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Formation of this compound by ROS and its subsequent repair via the BER pathway, initiated by DNA damage signaling.

Experimental Workflow

Caption: A typical experimental workflow for the analysis of this compound in DNA using GC-MS.

Conclusion

The formation of this compound is a significant consequence of oxidative stress, with profound implications for genomic integrity and human health. A thorough understanding of its formation, repair, and the signaling pathways it activates is essential for the development of novel therapeutic strategies targeting diseases associated with oxidative DNA damage. The methodologies outlined in this guide provide a robust framework for researchers to accurately detect and quantify this compound, facilitating further investigations into its biological roles and the efficacy of potential interventions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to this compound-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Bypass of Thymidine Glycol by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective excision of this compound from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single nucleotide patch base excision repair is the major pathway for removal of this compound from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple functions of PARP1 in the repair of DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PARP-1 and its associated nucleases in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-postlabeling detection of radiation-induced DNA damage: identification and estimation of thymine glycols and phosphoglycolate termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA strand breakage, this compound production, and hydroxyl radical generation induced by different samples of crystalline silica in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient formation of the tandem this compound/8-oxo-7,8-dihydroguanine lesion in isolated DNA and the mutagenic and cytotoxic properties of the tandem lesions in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Thymine Glycol DNA Lesions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, represents a significant threat to genomic integrity. Arising from both endogenous metabolic processes and exogenous agents such as ionizing radiation, this non-bulky lesion is a potent blocker of DNA replication and transcription, rendering it highly cytotoxic if left unrepaired. The principal cellular defense against thymine glycol is the Base Excision Repair (BER) pathway, initiated by specialized DNA glycosylases. This technical guide provides an in-depth exploration of the formation, biological consequences, and repair of this compound lesions. It details the experimental methodologies used to study this form of DNA damage and presents quantitative data to inform research and therapeutic development. Furthermore, this guide visualizes the intricate signaling pathways and logical relationships governing the cellular response to this critical DNA lesion, offering a valuable resource for professionals in genetics, oncology, and drug discovery.

Introduction: The Nature and Origin of this compound Lesions

This compound (5,6-dihydroxy-5,6-dihydrothymine) is one of the most common DNA lesions resulting from the oxidation of thymine residues.[1][2] Unlike bulky adducts, this compound is a non-helix-distorting lesion, yet its presence has profound biological consequences.[3]

Formation:

This compound lesions are formed when the C5-C6 double bond of thymine is attacked by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH).[4] This can occur through:

-

Endogenous Metabolism: Normal aerobic respiration generates ROS as byproducts, leading to a steady-state level of oxidative DNA damage. It is estimated that approximately 300 this compound lesions are formed per human cell per day through this process.[2]

-

Exogenous Agents: Exposure to ionizing radiation (such as X-rays and gamma rays) and certain chemical oxidants can significantly increase the yield of this compound.[1][5] Ultraviolet A (UVA) radiation can also contribute to the formation of this compound through the generation of ROS.[4]

Due to the presence of two chiral centers at the C5 and C6 positions, this compound can exist as four stereoisomers. The cis-isomers, (5R,6S) and (5S,6R), are the predominant forms generated by ionizing radiation.[1]

Biological Consequences of this compound Lesions

The primary biological significance of this compound lies in its potent ability to block the progression of DNA and RNA polymerases, leading to cytotoxicity. While generally considered weakly mutagenic, the stalling of these critical cellular machineries can trigger various downstream signaling pathways.

Blockade of DNA Replication

This compound is a strong impediment to replicative DNA polymerases.[1][6] This blockage can lead to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death. The non-planar structure of the this compound ring disrupts the geometry of the DNA double helix, preventing the polymerase from correctly positioning the incoming nucleotide for catalysis.[3]

Inhibition of Transcription

Similar to its effect on DNA replication, this compound can also stall RNA polymerases, thereby inhibiting transcription. This can have significant consequences for gene expression and overall cellular function. The blockage of transcription by this compound is a key signal for the initiation of transcription-coupled repair.

Cytotoxicity and Cellular Fate

If not efficiently repaired, the persistence of this compound lesions can lead to several cellular outcomes:

-

Apoptosis: The accumulation of stalled replication and transcription complexes can trigger programmed cell death.[7] This is a critical mechanism to eliminate cells with excessive DNA damage, thereby preventing the propagation of potentially harmful genetic alterations. The intrinsic (mitochondrial) pathway of apoptosis is often activated in response to DNA damage, involving the release of cytochrome c and the activation of caspases.[7][8]

-

Senescence: Sub-lethal levels of persistent DNA damage, including this compound, can induce a state of irreversible cell cycle arrest known as cellular senescence.[9] Senescent cells are metabolically active but do not proliferate, and they secrete a variety of pro-inflammatory cytokines and growth factors that can impact the surrounding tissue microenvironment.[9]

-

Mutagenesis: Although this compound itself is not highly mutagenic, the cellular response to the lesion can sometimes lead to mutations. Translesion synthesis (TLS) polymerases can bypass the lesion, but this process can be error-prone, leading to nucleotide misincorporations.

The Base Excision Repair Pathway for this compound

The primary mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway.[10][11] This multi-step process involves a series of enzymes that recognize and replace the damaged base.

Key Steps in this compound BER:

-

Recognition and Excision: The process is initiated by a DNA glycosylase that specifically recognizes the this compound lesion. In humans, two primary DNA glycosylases, NTHL1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1), are responsible for excising this compound.[11][12] These are bifunctional glycosylases, meaning they possess both glycosylase and AP lyase activity.[10]

-

AP Site Cleavage: After the glycosylase removes the damaged base, it leaves behind an apurinic/apyrimidinic (AP) site. The AP lyase activity of NTHL1 and NEIL1 then cleaves the phosphodiester backbone 3' to the AP site.[13]

-

End Processing: The resulting single-strand break is further processed by other enzymes, such as AP endonuclease 1 (APE1) and polynucleotide kinase 3'-phosphatase (PNKP), to create a conventional 3'-hydroxyl and 5'-phosphate terminus.

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the final nick is sealed by DNA ligase IIIα (LIG3A) in complex with XRCC1.[14]

The activity of the BER pathway is tightly regulated and coordinated with other cellular processes, including the cell cycle and other DNA repair pathways.[15] Poly(ADP-ribose) polymerase (PARP) plays a crucial role in sensing DNA strand breaks generated during BER and recruiting other repair factors to the site of damage.[15][16]

Quantitative Data on this compound Lesions

The following tables summarize key quantitative data related to the formation and repair of this compound lesions.

Table 1: Formation of this compound Lesions

| Parameter | Value | Reference(s) |

| Endogenous Formation Rate | ~300 lesions/cell/day | [2] |

| Urinary Excretion (Humans) | ~32 nmol/day | [17][18] |

| Radiation-Induced Formation | Dose-dependent | [5] |

Table 2: Enzymatic Repair of this compound

| Enzyme | Substrate | Kinetic Parameters | Reference(s) |

| Human NTHL1 | This compound | Kd and kcat values have been determined, showing tighter binding but slower turnover compared to its bacterial homolog. | [19] |

| Human NEIL1 | This compound | Recognizes and cleaves this compound from damaged DNA. | [20] |

Experimental Protocols for Studying this compound Lesions

A variety of techniques are employed to detect, quantify, and study the repair of this compound lesions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound in DNA.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from cells or tissues using standard protocols, ensuring minimal introduction of oxidative damage during the extraction process.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: The nucleoside mixture is separated by reverse-phase HPLC.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer, where this compound is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern. Stable isotope-labeled internal standards are typically used for accurate quantification.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a versatile method for detecting DNA strand breaks and can be modified to detect this compound lesions.

Methodology:

-

Cell Embedding: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The cells are lysed with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA.

-

Enzyme Treatment: The slides are incubated with a this compound-specific DNA glycosylase (e.g., NTHL1 or its bacterial homolog, Endonuclease III) to convert the this compound lesions into single-strand breaks.

-

Alkaline Unwinding and Electrophoresis: The DNA is denatured in an alkaline buffer, and an electric field is applied. The broken DNA fragments migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and quantified using fluorescence microscopy and image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Immunodetection

Immunodetection methods utilize antibodies that specifically recognize this compound lesions in DNA.

Methodology:

-

Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with a crosslinking agent (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

-

Blocking: Non-specific antibody binding sites are blocked with a protein solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to this compound.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.

-

Visualization: The cells are visualized using fluorescence microscopy. The intensity of the fluorescence signal is proportional to the amount of this compound present.

Signaling Pathways and Logical Relationships

The cellular response to this compound lesions involves a complex network of signaling pathways that determine the fate of the cell.

Base Excision Repair Signaling Pathway

Caption: Base Excision Repair pathway for this compound lesions.

Cellular Fate Decision upon this compound Damage

Caption: Cellular fate decisions in response to this compound DNA damage.

Implications for Drug Development

The critical role of the BER pathway in repairing this compound lesions presents opportunities for therapeutic intervention, particularly in oncology.

-

Targeting BER in Cancer Therapy: Many cancer cells exhibit increased levels of ROS and are more reliant on DNA repair pathways for survival. Inhibitors of key BER enzymes, such as NTHL1 and NEIL1, could potentially sensitize cancer cells to radiation therapy and chemotherapy agents that induce oxidative stress.[21]

-

Synthetic Lethality: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA-mutated cancers), targeting the BER pathway could create a synthetic lethal interaction, leading to selective killing of cancer cells.

-

Biomarkers of Oxidative Stress: The measurement of this compound levels in urine or tissue samples can serve as a biomarker of oxidative stress and DNA damage, which could be used to monitor disease progression or the efficacy of therapeutic interventions.[17][18]

Conclusion

This compound DNA lesions are a constant threat to genomic stability, with the potential to cause significant cytotoxicity by blocking DNA replication and transcription. The Base Excision Repair pathway provides a robust defense against these lesions, highlighting the importance of this fundamental DNA repair mechanism. A thorough understanding of the formation, biological consequences, and repair of this compound is essential for researchers and clinicians working in the fields of cancer biology, aging, and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the intricate cellular responses to this common form of DNA damage and for the development of novel therapeutic strategies that exploit the vulnerabilities of cancer cells with compromised DNA repair capabilities.

References

- 1. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cellular repair and toxicity determinants of the major oxidative DNA lesion this compound | ANR [anr.fr]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Inducible repair of this compound detected by an ultrasensitive assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Processing of this compound in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. DNA damage-mediated cellular senescence promotes hand-foot syndrome that can be relieved by thymidine prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Base excision repair - Wikipedia [en.wikipedia.org]

- 12. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Cleavage of this compound by NTHL1 glycosylase [reactome.org]

- 14. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity [frontiersin.org]

- 16. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | NEIL1 cleaves this compound from damaged DNA [reactome.org]

- 21. Polymorphic variant Asp239Tyr of human DNA glycosylase NTHL1 is inactive for removal of a variety of oxidatively-induced DNA base lesions from genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Thymine Glycol: A Technical Guide to its Involvement in Mutagenesis and Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine (B56734) glycol (Tg), a primary product of thymine oxidation, is a ubiquitous DNA lesion induced by endogenous reactive oxygen species and exogenous agents such as ionizing radiation. While not as potently mutagenic as other lesions, its high frequency of formation and its ability to impede DNA replication and transcription underscore its significance in genomic instability and carcinogenesis. This technical guide provides an in-depth analysis of the formation, mutagenic properties, and repair of thymine glycol, with a focus on its implications for cancer development. Detailed experimental protocols for the study of this lesion and its biological consequences are provided, alongside quantitative data and visual representations of key cellular pathways.

Introduction: The Chemical Nature and Formation of this compound

This compound, chemically 5,6-dihydroxy-5,6-dihydrothymine, arises from the oxidation of the C5-C6 double bond of the thymine base. This saturation of the pyrimidine (B1678525) ring distorts the DNA helix, creating a significant obstacle for DNA metabolic processes. The formation of this compound is a common consequence of cellular exposure to oxidative stress.

Sources of this compound Formation:

-

Endogenous Reactive Oxygen Species (ROS): Normal cellular metabolism, particularly mitochondrial respiration, generates ROS such as hydroxyl radicals (•OH) that readily attack DNA.

-

Ionizing Radiation: Gamma rays and X-rays induce the formation of this compound through the radiolysis of water, which produces hydroxyl radicals.

-

Chemical Oxidants: Certain chemical agents, like potassium permanganate (B83412) (KMnO4) and osmium tetroxide (OsO4), are potent oxidizers that can induce the formation of this compound and are often used experimentally to study this lesion.[1]

-

UV Radiation: Although less efficient than ionizing radiation, UV-A radiation can indirectly lead to the formation of this compound through the generation of ROS.

The Mutagenic Potential of this compound

This compound is considered a weakly mutagenic lesion. Its primary effect is to block DNA replication, which can be cytotoxic if not repaired. However, when bypassed by DNA polymerases, it can lead to a specific mutational signature.

T→C Transitions: The Predominant Mutational Outcome

The most frequently observed mutation induced by this compound is a T to C transition.[2][3] This misincorporation is thought to occur due to the altered base pairing properties of the glycol-modified thymine. The distorted structure can favor a wobble base pair with guanine (B1146940) during replication.

Quantitative Analysis of this compound Mutagenicity

The mutagenic frequency of this compound is relatively low but can be influenced by the cellular context and the presence of other DNA lesions.

| Experimental System | Mutation Frequency | Predominant Mutation | Reference |

| E. coli (single-stranded phage DNA) | 0.3% | T→C | [2][3] |

| E. coli (clustered with 8-oxoG) | Enhanced frequency at 8-oxoG site | G→T (at 8-oxoG) | [4] |

Cellular Processing of this compound: Repair and Signaling

Cells have evolved robust mechanisms to recognize and remove this compound, primarily through the Base Excision Repair (BER) pathway. The persistence of this lesion can trigger cellular signaling cascades to arrest the cell cycle and coordinate repair.

The Base Excision Repair (BER) Pathway for this compound Removal

The BER pathway is the principal mechanism for the repair of this compound and involves a series of enzymatic steps.

Key enzymes in this compound repair:

-

DNA Glycosylases: In prokaryotes, Endonuclease III (Nth) and Endonuclease VIII (Nei) are the primary glycosylases that recognize and excise this compound. In eukaryotes, the orthologs are NTHL1 and NEIL1/2/3.[4] These enzymes cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar.

-

AP Endonuclease (APE1): After the removal of this compound, an apurinic/apyrimidinic (AP) site is generated. APE1 cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) moiety.

-

DNA Polymerase β (Pol β): Pol β possesses both DNA polymerase and dRP lyase activities. It fills the single-nucleotide gap and then removes the 5'-dRP flap.

-

DNA Ligase: DNA ligase III or I seals the remaining nick in the DNA backbone, completing the repair process.

Signaling Pathways Activated by this compound-Induced Damage

While this compound itself is not a strong activator of the canonical DNA damage response pathways like ATM and ATR, the processing of this lesion, particularly when it leads to replication fork stalling, can trigger these signaling cascades.

The blockage of replication forks by this compound can lead to the accumulation of single-stranded DNA (ssDNA), which is a potent activator of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5] ATR, in turn, phosphorylates and activates the downstream checkpoint kinase Chk1.[6] Activated Chk1 can then orchestrate a cellular response that includes:

-

Cell Cycle Arrest: Halting the cell cycle, typically at the G2/M transition, to provide time for DNA repair.[7]

-

Activation of DNA Repair Pathways: Promoting the recruitment of repair factors to the site of damage.

-

Induction of Apoptosis: If the damage is too extensive to be repaired, Chk1 can contribute to the initiation of programmed cell death.

This compound in Carcinogenesis: From Biomarker to Potential Initiator

The role of this compound in carcinogenesis is multifaceted. It serves as a reliable biomarker of oxidative stress, a known driver of cancer, and its mutagenic potential, although modest, can contribute to the accumulation of cancer-driving mutations.

This compound as a Biomarker of Oxidative DNA Damage

The levels of this compound in urine are often used as a non-invasive biomarker to assess the extent of oxidative DNA damage in an individual.[8] Elevated levels of urinary this compound have been associated with various cancers and are indicative of increased oxidative stress and/or deficient DNA repair.

| Study Population | Finding | Reference |

| Healthy Humans | Average excretion of ~32 nmol/day of this compound and thymidine (B127349) glycol. | [8] |

| Rats | Excrete ~15 times more this compound per kg of body weight than humans, correlating with higher metabolic rate. | [8] |

| Human Neoplastic vs. Non-neoplastic urines | No significant difference in excretion levels was found in this particular study. | [9] |

The Role of this compound in Cancer Initiation and Progression

While a single this compound lesion is unlikely to be a potent carcinogenic event, the continuous formation of these lesions due to chronic oxidative stress can contribute to carcinogenesis through several mechanisms:

-

Accumulation of T→C Mutations: Over time, the low-frequency T→C transitions can lead to the inactivation of tumor suppressor genes or the activation of oncogenes.

-

Genomic Instability: The constant cycle of damage and repair, especially if the repair process is inefficient, can lead to more complex genomic rearrangements.

-

Synergistic Effects with Other Lesions: this compound often occurs in the context of clustered DNA damage, alongside other lesions like 8-oxoguanine. These clustered lesions can be more difficult to repair and may have a higher mutagenic potential.[4]

Experimental Protocols for the Study of this compound

A variety of experimental techniques are employed to study the formation, repair, and biological consequences of this compound.

Detection and Quantification of this compound

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying this compound. It typically involves the acid hydrolysis of DNA to release the damaged bases, followed by derivatization to make them volatile for GC analysis. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for precise quantification.[10]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and does not always require derivatization. DNA is enzymatically or chemically hydrolyzed, and the resulting nucleosides or bases are separated by HPLC and detected by MS/MS.[11]

-

Immunoassays: Monoclonal antibodies specific for this compound can be used in enzyme-linked immunosorbent assays (ELISAs) or other immunoassays for its detection. This method is particularly useful for detecting the lesion in situ or for high-throughput screening.[12]

Site-Specific Mutagenesis Assays

To study the mutagenic consequences of a single this compound lesion, site-directed mutagenesis is employed.

Methodology Overview:

-

Oligonucleotide Synthesis: An oligonucleotide containing a single, site-specifically placed this compound is synthesized.

-

Vector Construction: The this compound-containing oligonucleotide is incorporated into a single-stranded or double-stranded plasmid vector.

-

Transformation: The vector is transformed into a suitable host, typically E. coli.

-

Replication and Progeny Analysis: The vector replicates in the host cells. Progeny plasmids are then isolated and sequenced to determine the frequency and type of mutations that occurred at the site of the lesion.

In Vitro DNA Repair Assays

These assays are used to study the activity of DNA repair enzymes on this compound-containing substrates.

Methodology Overview:

-

Substrate Preparation: A DNA substrate, often a radiolabeled oligonucleotide containing a site-specific this compound, is prepared.

-

Incubation with Enzyme or Cell Extract: The substrate is incubated with a purified DNA repair enzyme (e.g., NTHL1) or a cell-free extract containing repair activities.

-

Analysis of Reaction Products: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The appearance of a shorter, cleaved product indicates the excision of the this compound.

Conclusion and Future Directions

This compound, while a seemingly modest DNA lesion, plays a significant role in the landscape of genomic instability that drives carcinogenesis. Its high frequency of formation as a consequence of oxidative stress makes it a constant threat to the integrity of the genome. While the primary cellular defense is the efficient BER pathway, the potential for replication blockage and the introduction of T→C mutations highlight its contribution to the mutational burden of cells.

Future research in this area will likely focus on:

-

Elucidating the signaling pathways that are specifically activated by the recognition of this compound, independent of its conversion to a strand break.

-

Investigating the interplay between this compound repair and other DNA repair pathways, particularly in the context of clustered DNA damage.

-

Developing more sensitive and specific biomarkers based on this compound and other oxidative DNA lesions for the early detection and risk assessment of cancer.

-

Exploring therapeutic strategies that target the repair of oxidative DNA damage to either enhance the efficacy of cancer therapies or to prevent carcinogenesis in high-risk populations.

A deeper understanding of the multifaceted role of this compound will undoubtedly provide valuable insights into the fundamental mechanisms of carcinogenesis and open new avenues for cancer prevention and treatment.

References

- 1. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 2. Genotoxic activity of potassium permanganate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of G0/G1 phase cell cycle arrest and apoptosis by thymol through ROS generation and caspase-9/-3 activation in breast and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and thymidine glycol in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reporter Assays for BER Pathway | Springer Nature Experiments [experiments.springernature.com]

- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How are base excision DNA repair pathways deployed in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and History of Thymine Glycol: A Hallmark of Oxidative DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine (B56734) glycol (5,6-dihydroxy-5,6-dihydrothymine), a primary product of oxidative damage to DNA, stands as a significant lesion with profound biological consequences. Its discovery and subsequent characterization have been pivotal in shaping our understanding of DNA damage and repair mechanisms. This technical guide provides a comprehensive overview of the history of thymine glycol, from its initial identification to its role as a biomarker for oxidative stress. We delve into detailed experimental protocols for its detection and quantification, present key quantitative data on its formation and repair, and visualize the intricate signaling pathways and experimental workflows associated with its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of DNA damage and repair.

Introduction: The Emergence of this compound in DNA Damage Research

The story of this compound is intrinsically linked to the study of the detrimental effects of ionizing radiation and oxidative stress on cellular integrity. In the mid-20th century, as the field of radiobiology grew, scientists sought to understand the molecular basis of radiation-induced cellular damage. It was recognized that DNA was a primary target, and that the chemical modification of its constituent bases was a key consequence.

Thymine, being particularly susceptible to oxidation at its 5,6-double bond, was identified as a significant site of damage. Early studies in the 1970s by researchers such as Peter Cerutti and his colleagues laid the groundwork by demonstrating that a radiolysis product of thymine, later confirmed to be this compound, was excised from the DNA of irradiated cells.[1] This discovery marked a crucial step in recognizing this compound as a stable and measurable product of DNA damage.

Subsequent research solidified the understanding that this compound is not only induced by ionizing radiation but is also a product of endogenous metabolic processes that generate reactive oxygen species (ROS).[2] This established this compound as a key biomarker for oxidative stress, a condition implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and aging.[3] The rate of formation of this compound and its corresponding nucleoside, thymidine (B127349) glycol, in human DNA is estimated to be around 300 lesions per cell per day.[3]

The biological significance of this compound lies in its ability to disrupt DNA replication and transcription. It acts as a potent block to DNA polymerases, which can lead to cell cycle arrest and, if unrepaired, cell death.[4] This has made the cellular mechanisms for its repair a subject of intense investigation, leading to the elucidation of the Base Excision Repair (BER) pathway as the primary route for its removal.

Quantitative Data on this compound Formation and Repair

The formation of this compound is a quantifiable event that is dependent on the dose and type of damaging agent. Similarly, its repair is a dynamic process with measurable kinetics. The following tables summarize key quantitative data from the literature.

Table 1: Formation of this compound under Various Conditions

| Damaging Agent | System | Dose | This compound Yield | Reference |

| γ-radiation | HeLa Cells | 36 krad | 30% increase in thymine damage | [5] |

| Ionizing Radiation | Mouse Fibroblast Cells | 500 Gy | 3.55 Tg / 106 Nucleosides | [6] |

| N-hydroxy-2-naphthylamine | Human Cells | Dose-dependent | Greater than equi-toxic doses of radiation | [1] |

| Benzo(a)pyrene | Human Cells | Dose-dependent | Greater than equi-toxic doses of radiation | [1] |

| Endogenous Oxidation | Human Cells | - | ~300 lesions per cell per day | [3] |

Table 2: Kinetic Parameters for the Excision of this compound Stereoisomers by DNA Glycosylases

| Enzyme | Organism | Substrate (Tg Stereoisomer) | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |

| Endonuclease III (Nth) | E. coli | (5S,6R) | 3.7 ± 0.77 | 0.071 ± 0.0043 | 0.020 ± 0.002 | [7] |

| Endonuclease III (Nth) | E. coli | (5R,6S) | 54 ± 12 | 0.052 ± 0.004 | 0.0010 ± 0.0001 | [7] |

| Endonuclease VIII (Nei) | E. coli | (5S,6R) | 0.62 ± 0.14 | 0.022 ± 0.013 | 0.035 ± 0.023 | [7] |

| Endonuclease VIII (Nei) | E. coli | (5R,6S) | 6.1 ± 1.2 | 0.038 ± 0.003 | 0.0062 ± 0.0008 | [7] |

| mNTH1 | Mouse | (5S,6R) | 12 ± 2.6 | 0.063 ± 0.005 | 0.0054 ± 0.0007 | [7] |

| mNTH1 | Mouse | (5R,6S) | 13 ± 3.4 | 0.013 ± 0.001 | 0.0010 ± 0.0002 | [7] |

| mNEIL1 | Mouse | (5S,6R) | 5.8 ± 1.3 | 0.017 ± 0.001 | 0.0030 ± 0.0003 | [7] |

| mNEIL1 | Mouse | (5R,6S) | 1.8 ± 0.4 | 0.026 ± 0.002 | 0.015 ± 0.002 | [7] |

Experimental Protocols

Synthesis and Purification of this compound Standard

A pure standard of this compound is essential for its accurate quantification in biological samples. The following protocol describes the synthesis and purification of cis-thymine glycol.

Materials:

-

Thymidine

-

Osmium tetroxide (OsO4)

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium bisulfite (NaHSO3)

-

Boronate affinity chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Solvents: water, methanol, acetonitrile (B52724), triethylammonium (B8662869) acetate (B1210297) buffer

Protocol:

-

Oxidation of Thymidine:

-

Dissolve thymidine in water.

-

Add a catalytic amount of OsO4 or a stoichiometric amount of KMnO4 to the solution.

-

Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding an excess of sodium bisulfite solution.

-

-

Purification by Boronate Affinity Chromatography:

-

Equilibrate a boronate affinity column with a high pH buffer (e.g., 100 mM ammonium (B1175870) carbonate, pH 8.8).

-

Load the reaction mixture onto the column. The cis-diol of this compound will bind to the boronate resin.

-

Wash the column extensively with the equilibration buffer to remove unreacted thymidine and other byproducts.

-

Elute the bound this compound with a low pH buffer (e.g., 100 mM formic acid).

-

-

HPLC Purification:

-

Further purify the eluted fractions by reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in triethylammonium acetate buffer to separate the cis- and trans-isomers of this compound.

-

Collect the fractions corresponding to the cis-thymine glycol peak.

-

Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

-

DNA Extraction and Hydrolysis for this compound Analysis

Accurate measurement of this compound in cellular DNA requires careful extraction and enzymatic hydrolysis to release the modified nucleosides.

Materials:

-

Cultured cells or tissue samples

-

Cell lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (B145695) (100% and 70%)

-

Nuclease P1

-

Alkaline phosphatase

-

Sodium acetate buffer (pH 5.2)

-

Tris-HCl buffer (pH 8.2)

Protocol:

-

Cell Lysis and DNA Extraction: [8]

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in cell lysis buffer containing Proteinase K and RNase A.

-

Incubate at 56°C for 1-3 hours to digest proteins and RNA.

-

Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins.

-

Precipitate the DNA from the aqueous phase by adding two volumes of cold 100% ethanol.

-

Wash the DNA pellet with 70% ethanol and air-dry.

-

Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

-

-

Enzymatic Hydrolysis of DNA: [9]

-

To 100 µg of purified DNA, add sodium acetate buffer (pH 5.2), ZnCl2, and nuclease P1.

-

Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Adjust the pH to 8.2 with Tris-HCl buffer and add alkaline phosphatase.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to deoxynucleosides.

-

The resulting hydrolysate is now ready for analysis by HPLC or GC-MS.

-

Quantification of this compound by HPLC with UV Detection

HPLC is a widely used method for the quantification of this compound in DNA hydrolysates.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

This compound standard

-

DNA hydrolysate sample

Protocol:

-

Chromatographic Conditions:

-

Set the column temperature to 30°C.

-

Use a flow rate of 1.0 mL/min.

-

Set the UV detector to 220 nm.

-

Use a linear gradient, for example: 0-10 min, 5% B; 10-30 min, 5-30% B; 30-35 min, 30-5% B; 35-40 min, 5% B.

-

-

Sample Analysis:

-

Inject a known amount of the this compound standard to determine its retention time and generate a standard curve.

-

Inject the DNA hydrolysate sample.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the detection of this compound, often following a derivatization step to improve volatility.

Materials:

-

GC-MS system

-

Capillary column suitable for derivatized nucleosides (e.g., DB-5ms)

-

Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Internal standard: Isotopically labeled this compound (e.g., [2H3]this compound)

-

DNA hydrolysate sample

Protocol:

-

Sample Preparation and Derivatization: [10]

-

To the DNA hydrolysate, add a known amount of the internal standard.

-

Lyophilize the sample to dryness.

-

Add MTBSTFA and pyridine (B92270) to the dried sample.

-

Heat at 100°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) derivatives of the nucleosides.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the components, for example: initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TBDMS derivative of this compound and the internal standard.

-

Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Visualization of Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway for this compound

This compound is primarily repaired through the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize, excise, and replace the damaged base.

Caption: The Base Excision Repair (BER) pathway for this compound.

Experimental Workflow for Studying this compound DNA Damage and Repair

A typical experimental workflow to investigate the formation and repair of this compound in a cellular context is outlined below.

Caption: A generalized experimental workflow for this compound analysis.

Conclusion

This compound has evolved from a mere curiosity of radiation chemistry to a cornerstone in our understanding of oxidative DNA damage and repair. Its well-characterized formation and repair pathways, coupled with the availability of robust analytical methods for its detection, have established it as an indispensable tool for researchers. This technical guide has provided a comprehensive overview of the historical context, quantitative aspects, and experimental methodologies associated with the study of this compound. The detailed protocols and visual representations of key processes are intended to empower researchers in their efforts to unravel the complexities of DNA damage and repair, and to facilitate the development of novel therapeutic strategies targeting these fundamental cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Efficient Formation of the Tandem this compound/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A study of pyrimidine base damage in relation to oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are the steps of DNA extraction? | AAT Bioquest [aatbio.com]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-depth Technical Guide on the Stereochemistry of Thymine Glycol and Its Biological Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of thymine (B56734) glycol, a significant DNA lesion, and its profound biological consequences. The content delves into the formation of its various stereoisomers, their impact on DNA structure and function, and the cellular mechanisms that respond to this form of DNA damage. This document is intended to be a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.

Stereochemistry of Thymine Glycol

This compound (5,6-dihydroxy-5,6-dihydrothymine), a primary product of oxidative damage to thymine residues in DNA, is generated by the action of reactive oxygen species (ROS) and ionizing radiation. The saturation of the 5,6-double bond of the thymine ring results in the formation of two new chiral centers at the C5 and C6 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers: the cis-glycols and the trans-glycols.

The predominant forms found in DNA are the cis-diastereomers:

-

(5R,6S)-thymine glycol

-

(5S,6R)-thymine glycol

The trans isomers, (5R,6R)-thymine glycol and (5S,6S)-thymine glycol, are generally formed in lower abundance. The cis and trans isomers can interconvert, with the cis form being the more stable and prevalent isomer in double-stranded DNA.

Biological Impact of this compound

The presence of this compound in the DNA template has significant repercussions for cellular processes, primarily DNA replication and repair.

Impact on DNA Replication

This compound is a potent blocker of DNA replication. Both in vitro and in vivo studies have demonstrated that high-fidelity DNA polymerases are stalled at the site of the lesion. This blockage can lead to the collapse of replication forks, a phenomenon known as replicative stress. The stalling of the replication machinery is a critical cytotoxic event, as unresolved stalled forks can lead to the formation of double-strand breaks and ultimately, cell death. While some specialized translesion synthesis (TLS) polymerases can bypass the lesion, this process can be error-prone, introducing mutations into the genome.

DNA Repair of this compound

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of this compound. The primary pathway for the removal of this lesion is Base Excision Repair (BER). The process is initiated by a specific class of enzymes called DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond, excising the this compound and leaving an abasic (AP) site.

Interestingly, different DNA glycosylases exhibit stereoselectivity in their recognition and excision of this compound stereoisomers. For instance, in E. coli, Endonuclease III preferentially excises the (5S,6R) isomer, while Endonuclease VIII shows a preference for the (5R,6S) isomer. This stereochemical preference highlights the intricate molecular recognition mechanisms employed by DNA repair enzymes.

Cellular Signaling in Response to this compound

The stalling of replication forks by this compound is a major source of replicative stress, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.

Upon sensing stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1. Activated Chk1 then orchestrates a multi-pronged response aimed at preserving genome integrity. This includes:

-

Cell Cycle Arrest: Chk1 activation leads to the inhibition of cell cycle progression, typically at the G2/M checkpoint, providing time for DNA repair before the cell attempts to divide.

-

Replication Fork Stabilization: The ATR-Chk1 pathway helps to stabilize the stalled replication forks, preventing their collapse into more lethal double-strand breaks.

-

Activation of DNA Repair: The DDR signaling cascade can upregulate the expression and activity of DNA repair proteins, enhancing the cell's capacity to remove the this compound lesions.

-

Induction of Apoptosis: If the DNA damage is too extensive and cannot be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of potentially harmful mutations. The tumor suppressor protein p53 is a critical mediator of this apoptotic response. Following DNA damage, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation, repair, and structural impact of this compound stereoisomers.

Table 1: Relative Abundance of this compound Stereoisomers

| Condition | (5R,6S)-Tg | (5S,6R)-Tg | Reference(s) |

| γ-irradiation of DNA | ~50% | ~50% | [1] |

| OsO₄ oxidation of DNA | Predominant | Minor | [1] |

Table 2: Kinetic Parameters for DNA Glycosylase Excision of this compound Stereoisomers

| Enzyme | Stereoisomer | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) | Reference(s) |

| E. coli Endo III | (5R,6S)-Tg | 1.8 | 0.05 | 0.028 | [1] |

| (5S,6R)-Tg | 0.5 | 1.5 | 3.0 | [1] | |

| E. coli Endo VIII | (5R,6S)-Tg | 1.0 | 2.5 | 2.5 | [1] |

| (5S,6R)-Tg | 2.5 | 0.5 | 0.2 | [1] | |

| Mouse NTH | (5R,6S)-Tg | 2.5 | 1.9 | 0.76 | [1] |

| (5S,6R)-Tg | 0.1 | 0.005 | 0.05 | [1] | |

| Mouse NEIL1 | (5R,6S)-Tg | 0.8 | 0.12 | 0.15 | [1] |

| (5S,6R)-Tg | 1.2 | 0.08 | 0.067 | [1] |

Table 3: Thermodynamic Stability of DNA Duplexes Containing this compound

| Duplex Composition | ΔT_m (°C) vs. Undamaged | Reference(s) |

| DNA with (5R,6S)-Tg | -10 to -15 | [2] |

| DNA with (5S,6R)-Tg | -10 to -15 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Preparation of Oligonucleotides Containing a Site-Specific this compound

Methodology:

-

Oxidation of Protected Thymidine: A protected thymidine phosphoramidite is oxidized using osmium tetroxide (OsO₄) to generate the cis-diol.

-

Protection of the Diol: The resulting diol is protected, for example, by acetylation, to prevent side reactions during oligonucleotide synthesis.

-

Automated DNA Synthesis: The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.

-

Deprotection and Cleavage: The oligonucleotide is cleaved from the solid support and all protecting groups are removed.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the this compound-containing oligonucleotide are confirmed by mass spectrometry.

DNA Glycosylase Activity Assay

Methodology:

-

Substrate Preparation: A radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide containing a site-specific this compound is annealed to its complementary strand.

-

Enzymatic Reaction: The DNA substrate is incubated with the purified DNA glycosylase in an appropriate reaction buffer at a controlled temperature.

-

Reaction Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., formamide (B127407) loading buffer).

-

Product Separation: The reaction products (cleaved and uncleaved DNA strands) are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The gel is visualized using autoradiography or fluorescence imaging, and the amount of product formed over time is quantified to determine the enzyme's kinetic parameters.

Analysis of this compound in DNA by HPLC-MS/MS

Methodology:

-

DNA Isolation: Genomic DNA is extracted from cells or tissues of interest.

-

Enzymatic Digestion: The DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

HPLC Separation: The resulting mixture of nucleosides is separated by reverse-phase HPLC.

-

Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The this compound nucleoside is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantification: Stable isotope-labeled internal standards are used for accurate quantification of the this compound levels in the original DNA sample.

Conclusion

The stereochemistry of this compound plays a crucial role in its biological impact. As a significant form of oxidative DNA damage, this compound poses a formidable challenge to the maintenance of genome integrity. Its ability to block DNA replication highlights its cytotoxic potential, while the cellular responses it elicits, including the activation of DNA repair pathways and cell cycle checkpoints, underscore the intricate mechanisms that have evolved to protect the genome from such insults. A thorough understanding of the stereochemical and biological aspects of this compound is essential for researchers in cancer biology and for the development of novel therapeutic strategies that target DNA damage and repair pathways.

References

An In-depth Technical Guide on the Cellular Consequences of Thymine Glycol Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymine (B56734) glycol (Tg), a primary product of oxidative DNA damage, poses a significant threat to genomic integrity. Arising from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes or exposure to ionizing radiation, Tg lesions are a constant challenge to cellular fidelity. This technical guide provides a comprehensive overview of the cellular ramifications of thymine glycol accumulation, from its impact on fundamental processes like DNA replication and transcription to the intricate signaling cascades and repair mechanisms it triggers. We delve into the quantitative aspects of Tg-induced mutagenesis and repair, offer detailed experimental protocols for its detection and analysis, and present visual representations of the key cellular pathways involved. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of the molecular and cellular consequences of this prevalent form of DNA damage.

Introduction to this compound

This compound (5,6-dihydroxy-5,6-dihydrothymine) is one of the most common and well-studied forms of oxidative DNA damage.[1] Its formation disrupts the planar structure of the thymine base, leading to significant helical distortion in the DNA double helix. The estimated rate of formation of this compound and its nucleoside form, thymidine (B127349) glycol, is approximately 300 lesions per cell per day in humans.[1] This constant endogenous threat necessitates robust cellular defense mechanisms to prevent the accumulation of this potentially cytotoxic lesion.

Impact on Core Cellular Processes

The accumulation of this compound lesions within the genome has profound consequences for essential cellular functions, most notably DNA replication and transcription.

DNA Replication Blockade

A primary and critical consequence of an unrepaired this compound lesion is its potent ability to block DNA replication. The distorted structure of Tg acts as a formidable obstacle for high-fidelity DNA polymerases, leading to stalled replication forks.[2] This blockage can be a lethal event for the cell if not resolved.[2] Studies have shown that DNA synthesis by various polymerases, including E. coli DNA polymerase I and T4 DNA polymerase, is terminated at the site of a cis-thymine glycol lesion.[3][4][5] Interestingly, replication often halts after the correct nucleotide, dAMP, is inserted opposite the lesion, suggesting that the primary effect is the suppression of further synthesis rather than immediate misincorporation.[3][4][5]

Transcriptional Hindrance

The effect of this compound on transcription is more nuanced and appears to be dependent on the specific RNA polymerase. When located in the transcribed strand, this compound can block transcription elongation by T7 RNA polymerase. However, mammalian RNA polymerase II has been shown to bypass the lesion, suggesting that the transcriptional machinery in eukaryotes may have mechanisms to tolerate this form of damage.[6] this compound in the non-transcribed strand does not appear to significantly affect transcription by either polymerase.[6]

Mutagenic Potential of this compound

This compound is generally considered to be non-mutagenic or only weakly mutagenic.[3][4][5][7] When mutations do occur in single-stranded DNA, they are primarily T-to-C transitions, occurring at a low frequency of approximately 0.3% in E. coli.[7][8] However, the context of the lesion is critical. In clustered DNA damage sites, where Tg is located in close proximity to other lesions like 8-oxoguanine (8-oxoG), it can enhance the mutagenic potential of the neighboring lesion.[7] For instance, the presence of Tg can increase the frequency of G-to-T transversions at an adjacent 8-oxoG site.[9]

Quantitative Data on Mutagenesis

| Lesion Context | Organism/Cell Type | Mutation Frequency | Predominant Mutation | Citation(s) |

| Single this compound in ssDNA | E. coli | 0.3% | T → C | [7][8] |

| 8-oxodG alone | E. coli (AB1157) | 18% | G → T | [9] |

| 5’-(8-oxodG)-Tg-3’ tandem lesion | E. coli (AB1157) | 32% | G → T | [9] |

| 5’-Tg-(8-oxodG)-3’ tandem lesion | E. coli (AB1157) | 28% | G → T | [9] |

Cellular Repair of this compound

The primary defense against the accumulation of this compound is the Base Excision Repair (BER) pathway. This intricate process involves the coordinated action of several enzymes to recognize, excise, and replace the damaged base.

The Base Excision Repair Pathway

The BER pathway is initiated by a DNA glycosylase that specifically recognizes and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. In humans, the key DNA glycosylases responsible for excising this compound are NTHL1 (endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1).[10][11][12] Both of these enzymes are bifunctional, meaning they also possess an AP lyase activity that cleaves the phosphodiester backbone 3' to the AP site.

Quantitative Data on this compound Repair

| Enzyme | Organism/Cell Type | Substrate | kcat (min⁻¹) | KM (nM) | kcat/KM (min⁻¹nM⁻¹) | Citation(s) |

| NTHL1 | Human | This compound | - | - | - | [10][12] |

| NEIL1 | Human | This compound | - | - | - | [11][13] |

| Nth | E. coli | This compound | - | - | - | [7] |

| Nei | E. coli | This compound | - | - | - | [7] |

Note: Specific kcat and KM values for human NTHL1 and NEIL1 with this compound as a substrate were not available in the provided search results. The table indicates their known activity on this lesion.

DNA Damage Response and Signaling

The cellular response to this compound-induced DNA damage, particularly when it leads to replication stress, involves the activation of complex signaling networks orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

ATR-Chk1 Signaling in Response to Replication Stress

The blockage of replication forks by this compound lesions is a potent trigger of replication stress. This stress leads to the generation of single-stranded DNA (ssDNA) at the stalled fork, which is rapidly coated by Replication Protein A (RPA). The RPA-ssDNA filament serves as a platform for the recruitment and activation of the ATR kinase.[9][14][15] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[14][15][16] Activated Chk1 then mediates a cascade of events aimed at halting cell cycle progression, stabilizing the stalled replication fork, and promoting DNA repair.[14][15][16]

Caption: ATR-Chk1 signaling pathway activated by this compound-induced replication stress.

Potential Role of ATM Signaling